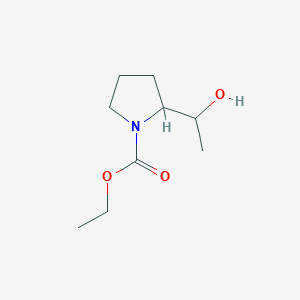![molecular formula C42H38NO2PS B15207038 2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[(R)-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide](/img/structure/B15207038.png)
2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[(R)-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[®-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a diphenylphosphino group and a sulfinyl group attached to a benzamide backbone. These structural elements contribute to its reactivity and functionality in different chemical processes.
Preparation Methods
The synthesis of 2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[®-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide involves multiple steps, typically starting with the preparation of the key intermediates. The synthetic route often includes the following steps:
Formation of the Diphenylphosphino Intermediate: This step involves the reaction of diphenylphosphine with an appropriate halide to form the diphenylphosphino intermediate.
Synthesis of the Sulfinyl Intermediate: The sulfinyl group is introduced through the oxidation of a thioether precursor using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Coupling Reaction: The final step involves the coupling of the diphenylphosphino intermediate with the sulfinyl intermediate under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[®-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding thioether using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The diphenylphosphino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., m-CPBA, hydrogen peroxide), reducing agents (e.g., LiAlH4), and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfone derivatives, thioethers, and substituted phosphines.
Scientific Research Applications
2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[®-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are employed in catalytic processes such as hydrogenation and cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its unique reactivity is leveraged to create complex molecules.
Mechanism of Action
The mechanism by which 2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[®-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide exerts its effects is primarily through its ability to form stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and C-C bond formation. The molecular targets and pathways involved include the active sites of enzymes and receptors, where the compound or its derivatives can bind and modulate activity.
Comparison with Similar Compounds
Similar compounds to 2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[®-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide include:
1,2-Bis(diphenylphosphino)ethane (DPPE): A widely used ligand in coordination chemistry, known for its ability to form stable metal complexes.
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral diphosphine ligand used in asymmetric catalysis, known for its high stereoselectivity.
®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyl methyl ether: A ferrocenyl-based ligand with applications in asymmetric synthesis.
The uniqueness of 2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[®-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide lies in its combination of a diphenylphosphino group and a sulfinyl group, which imparts distinct reactivity and functionality compared to other similar compounds.
Properties
Molecular Formula |
C42H38NO2PS |
|---|---|
Molecular Weight |
651.8 g/mol |
IUPAC Name |
2-diphenylphosphanyl-N-[(1S,2R)-1,2-diphenyl-2-(2,4,6-trimethylphenyl)sulfinylethyl]benzamide |
InChI |
InChI=1S/C42H38NO2PS/c1-30-28-31(2)40(32(3)29-30)47(45)41(34-20-10-5-11-21-34)39(33-18-8-4-9-19-33)43-42(44)37-26-16-17-27-38(37)46(35-22-12-6-13-23-35)36-24-14-7-15-25-36/h4-29,39,41H,1-3H3,(H,43,44)/t39-,41+,47?/m0/s1 |
InChI Key |
SXZACRBACNWVKT-AOMYXZIISA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


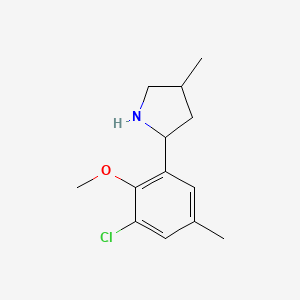
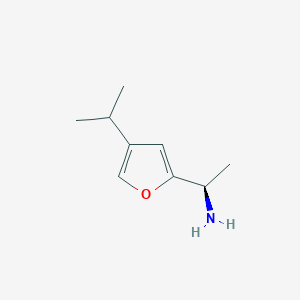

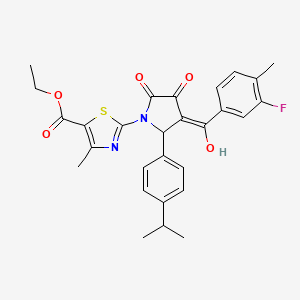
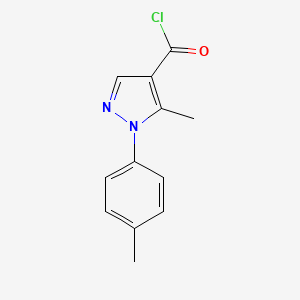
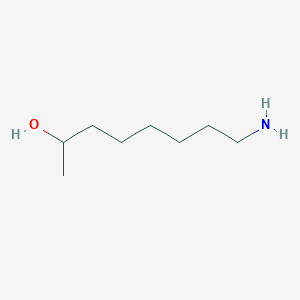
![2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206987.png)
![2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole](/img/structure/B15206990.png)

![Benzo[d]isoxazole-3,4-diamine](/img/structure/B15207010.png)
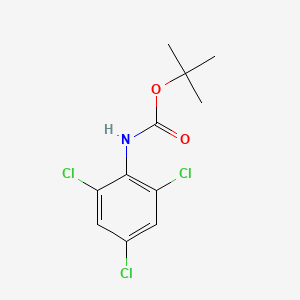
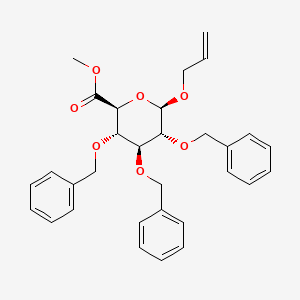
![2-(Bromomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B15207032.png)
